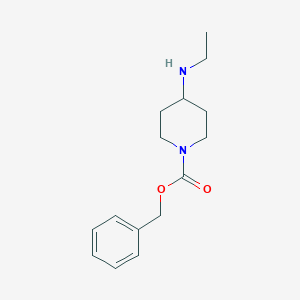

Benzyl 4-(ethylamino)piperidine-1-carboxylate

Descripción general

Descripción

Benzyl 4-(ethylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is characterized by its piperidine ring structure, which is substituted with a benzyl group and an ethylamino group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(ethylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Step 1: Piperidine is reacted with benzyl chloroformate in the presence of a base such as sodium hydroxide to form benzyl piperidine-1-carboxylate.

Step 2: The intermediate benzyl piperidine-1-carboxylate is then reacted with ethylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: Benzyl 4-(ethylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or ethylamino groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original benzyl or ethylamino groups.

Aplicaciones Científicas De Investigación

Benzyl 4-(ethylamino)piperidine-1-carboxylate exhibits significant biological activity, particularly in relation to neurotransmitter systems. Research indicates potential interactions with dopamine and serotonin receptors, suggesting applications in treating neurological disorders such as depression or anxiety .

Pharmacological Potential

- Neurotransmitter Modulation : The compound's ability to influence neurotransmitter systems positions it as a candidate for developing treatments for various psychiatric disorders.

- Analgesic Properties : Similar compounds have been studied for their analgesic effects, indicating potential utility in pain management therapies .

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent due to its unique structural properties. Its interactions with specific receptors are crucial for understanding its pharmacodynamics and therapeutic potential.

Case Studies

- Neurological Disorders : Preliminary studies have shown that compounds similar to this compound may improve symptoms in models of depression by modulating serotonin levels.

- Pain Management : Research into related piperidine derivatives highlights their effectiveness as analgesics, paving the way for further exploration of this compound's capabilities .

Mecanismo De Acción

The mechanism of action of Benzyl 4-(ethylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Benzyl piperidine-1-carboxylate: Lacks the ethylamino group, making it less versatile in certain reactions.

Ethyl 4-(benzylamino)piperidine-1-carboxylate: Has a different substitution pattern, which can affect its reactivity and applications.

4-(Ethylamino)piperidine-1-carboxylate:

Uniqueness: Benzyl 4-(ethylamino)piperidine-1-carboxylate is unique due to its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties. This makes it a valuable intermediate in the synthesis of various compounds and a versatile reagent in chemical reactions.

Actividad Biológica

Benzyl 4-(ethylamino)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is a derivative of piperidine, characterized by the presence of a benzyl group and an ethylamino substituent. Its chemical formula is , and it features a piperidine ring that is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with various neurotransmitter systems. It has been shown to act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, which can lead to increased levels of endocannabinoids in the brain. This mechanism is particularly relevant for compounds that influence the endocannabinoid system, leading to potential analgesic effects and modulation of mood.

Biological Activities

- Antiviral Activity : Recent studies have explored the antiviral properties of piperidine derivatives, including this compound. Compounds in this class have demonstrated activity against influenza viruses and coronaviruses, suggesting their potential as therapeutic agents in viral infections .

- Antifungal Activity : Research has indicated that piperidine derivatives exhibit antifungal properties. For instance, certain analogues have shown significant inhibitory effects against pathogenic fungi such as Candida and Aspergillus species . This suggests that this compound may share similar antifungal activity.

- Inhibition of Platelet Aggregation : The compound has been implicated in the synthesis of agents that inhibit platelet aggregation, which could have implications for cardiovascular health .

Case Study 1: Antiviral Efficacy

A study evaluated a series of piperidine derivatives for their antiviral activity against HCoV-229E and SARS-CoV-2. Among these, this compound exhibited micromolar activity, indicating its potential as a lead compound for further development against viral pathogens .

Case Study 2: Antifungal Screening

In a screening of over 30 novel piperidine derivatives, several compounds demonstrated potent antifungal activity against clinical isolates. The structure-activity relationship (SAR) analysis revealed that modifications on the piperidine ring significantly influenced antifungal potency . this compound could be explored further based on these findings.

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR) Insights

Propiedades

IUPAC Name |

benzyl 4-(ethylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-2-16-14-8-10-17(11-9-14)15(18)19-12-13-6-4-3-5-7-13/h3-7,14,16H,2,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRCCDZHIDRWPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633437 | |

| Record name | Benzyl 4-(ethylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159874-38-1 | |

| Record name | Benzyl 4-(ethylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.